1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene
Overview
Description
1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene is an organic compound with the molecular formula C9H10Cl2S and a molecular weight of 221.15 g/mol It is characterized by the presence of a benzene ring substituted with a chlorine atom and a 3-chloropropylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 1-chloro-2-iodobenzene with 3-chloropropylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the sulfanyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted benzene derivatives
- Sulfoxides and sulfones
- Dechlorinated or modified benzene compounds
Scientific Research Applications
1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-[(3-chloropropyl)sulfanyl]benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms and the sulfanyl group are reactive sites that participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
- 1-Chloro-2-[(3-bromopropyl)sulfanyl]benzene
- 1-Chloro-2-[(3-methylpropyl)sulfanyl]benzene
- 1-Chloro-2-[(3-hydroxypropyl)sulfanyl]benzene
Uniqueness: 1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene is unique due to the presence of both chlorine and sulfanyl groups, which provide distinct reactivity patterns. This combination allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-2-(3-chloropropylsulfanyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2S/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKMDEQMVRWVRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCCCCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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